molecular formula C7H12F3N B15276972 (Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine

(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine

Cat. No.: B15276972
M. Wt: 167.17 g/mol
InChI Key: NFTFVLSJBASQLS-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine is a chemical building block of significant interest in medicinal chemistry and pesticide research. Its structure incorporates two privileged motifs: the cyclopropyl group and the 3,3,3-trifluoropropyl chain. The cyclopropyl moiety is widely utilized to enhance metabolic stability, increase binding affinity to biological targets, and reduce off-target effects in active compounds . Concurrently, the trifluoropropyl group is known to improve lipophilicity and modulate the electron-withdrawing properties of molecules, which can be critical for optimizing pharmacokinetic profiles . This combination makes the amine a valuable intermediate for constructing more complex, bioactive molecules. Specifically, this compound serves as a key synthon in the synthesis of advanced chemical entities. For instance, it is used in the preparation of thiazole derivatives, which are explored for their potential biological activities . Its utility lies in its ability to contribute both steric constraints (via the cyclopropyl ring) and unique electronic characteristics (via the fluorine atoms) to the final target molecule. Researchers leverage these properties to develop novel inhibitors and other pharmacologically active agents. This compound is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C7H12F3N/c8-7(9,10)3-4-11-5-6-1-2-6/h6,11H,1-5H2

InChI Key

NFTFVLSJBASQLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine typically involves the reaction of cyclopropylmethylamine with 3,3,3-trifluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency of the synthesis, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Benzyl(propyl)(trifluoromethyl)amine ()

  • Structure : Contains a benzyl (aromatic) group, a propyl chain, and a trifluoromethyl (-CF₃) group.
  • Key Differences :
    • The target compound replaces the benzyl group with a cyclopropylmethyl group, reducing aromaticity but introducing ring strain, which may affect reactivity.
    • The trifluoropropyl (-CF₂CF₂CF₃) chain in the target compound is longer than the trifluoromethyl group, increasing molecular weight (target compound: ~217 g/mol vs. 217.1080 g/mol for the benzyl analog).
  • Physicochemical Properties :
    • Boiling point: Benzyl analog: 95–100°C at 0.8 mmHg .
    • The trifluoropropyl chain may enhance lipophilicity compared to the shorter trifluoromethyl group.

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine ()

  • Structure : Contains a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, linked to a butanamine chain.
  • Key Differences :
    • The target compound lacks a heterocyclic pyrazole ring, simplifying its structure.
    • Molecular weight: Pyrazole derivative: 221.23 g/mol vs. target compound (~217 g/mol).
  • Applications : Pyrazole-containing amines are often explored for biological activity (e.g., kinase inhibition), whereas the target compound’s simpler structure may prioritize synthetic versatility .

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine ()

  • Structure : Branched amine with diethyl and trifluoropropyl groups.
  • Key Differences: The target compound has a cyclopropylmethyl group instead of diethyl substituents, reducing steric bulk. CAS: 1342377-71-2 (branched amine) vs.
  • Reactivity : The branched structure in may hinder nucleophilic reactions at the amine center compared to the less hindered target compound .

Cangrelor (Anti-Platelet Agent) ()

  • Structure : Complex adenine derivative with a (3,3,3-trifluoropropyl)thio group.
  • Key Differences :
    • The target compound lacks the adenine core and thioether linkage, focusing instead on simple amine functionality.
    • The trifluoropropyl group in both compounds likely enhances metabolic stability, but Cangrelor’s therapeutic application as an anti-platelet agent is well-established, whereas the target compound’s uses are unspecified .

Research Findings and Implications

  • Steric Considerations : Cyclopropyl groups impose steric constraints that may influence binding interactions in drug design, contrasting with bulkier substituents like diethyl groups .
  • Synthetic Utility : Compounds like the benzyl analog () are used in liquid crystal synthesis, suggesting the target compound could be tailored for similar materials science applications .

Biological Activity

(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, structure-activity relationships (SAR), and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound consists of a cyclopropylmethyl group and a trifluoropropyl amine moiety. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the cyclopropyl group can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays. Notably, studies have focused on its effects on enzyme inhibition and cellular pathways.

Enzyme Inhibition

  • Glycogen Synthase Kinase-3β (GSK-3β) :
    • Compounds similar to this compound have demonstrated inhibition of GSK-3β, which plays a crucial role in various signaling pathways including those related to cancer and diabetes. A related compound showed an IC50 value of 130 nM against GSK-3β, indicating potent inhibitory activity .
  • Histone Deacetylases (HDACs) :
    • The structural modifications in similar compounds have resulted in varying degrees of HDAC inhibition. For example, branched alkyl substitutions were less effective compared to non-branched analogs . This suggests that the cyclopropylmethyl group may influence HDAC activity.

Case Studies

  • Antimalarial Activity :
    • In studies targeting Plasmodium falciparum, modifications involving trifluoropropyl groups resulted in improved metabolic stability but often led to decreased potency against the parasite . This highlights the balance needed between lipophilicity and biological activity.
  • Cancer Treatment :
    • The compound's structural analogs have been explored for their potential in treating non-small cell lung carcinoma and ovarian cancer. The incorporation of similar amine functionalities has shown promise in enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the base structure can enhance or diminish biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and stability but may reduce potency in certain contexts.
  • Cyclopropylmethyl Substitution : Provides steric hindrance that can affect binding affinity to target enzymes or receptors.
Compound StructureIC50 (nM)Target
Compound A130GSK-3β
Compound B200HDAC1
Compound C250HDAC2

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclopropylmethylamine ( ) may react with 3,3,3-trifluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine. Optimization involves temperature control (40–60°C), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 amine to alkyl halide). Purity is confirmed by GC-MS or HPLC ( ).

Q. Which analytical techniques are most effective for characterizing the structural integrity of this amine?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹⁹F NMR identifies trifluoropropyl group environments (δ ~ -60 to -70 ppm for CF₃) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • FT-IR : Peaks at ~1100–1250 cm⁻¹ (C-F stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.
  • Elemental analysis : Match experimental vs. theoretical C, H, N, F percentages (e.g., uses elemental analysis for trifluoropropyl-modified silica).

Q. How does the trifluoropropyl group influence the compound’s solubility and reactivity in polar vs. nonpolar solvents?

  • Methodology : The CF₃ group increases hydrophobicity and electron-withdrawing effects. Solubility tests in hexane (nonpolar) vs. methanol (polar) reveal partitioning behavior. Reactivity studies (e.g., nucleophilic substitution rates) in different solvents can be monitored via TLC or UV-Vis spectroscopy. Comparative data from fluorinated silylation reagents ( ) suggest enhanced stability in acidic conditions.

Advanced Research Questions

Q. What computational strategies can predict the compound’s conformational stability and interaction with biological targets?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model low-energy conformers and electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinities to enzymes or receptors, as seen in cangrelor’s antiplatelet activity ( ). Compare results with experimental kinetics (e.g., fluorescence polarization assays).

Q. How can researchers resolve contradictions in reported adsorption properties of trifluoropropyl-functionalized materials?

  • Methodology : Replicate adsorption experiments (e.g., using TFP-MCM-41 silica, ) under controlled humidity and temperature. Analyze surface area (BET), pore size (BJH method), and fluorophilicity via contact angle measurements. Conflicting data may arise from differences in functional group density (1.68 × 10⁻³ mol/g vs. 1.70 × 10⁻³ mol/g in ), requiring standardized synthesis protocols.

Q. What experimental designs are suitable for studying the compound’s role in fluorosilicone polymerization kinetics?

  • Methodology : Adapt ring-opening polymerization methods ( ):

  • Monitor F3 monomer conversion via ¹⁹F NMR kinetics.
  • Adjust catalyst (e.g., KOH) concentration and temperature (80–120°C) to control chain length.
  • Compare thermal stability (TGA) and glass transition temperatures (DSC) of resulting polymers with non-fluorinated analogs ( ).

Q. How does the compound’s amine group participate in hydrogen-bonding networks, and how does this affect crystallinity?

  • Methodology : Single-crystal X-ray diffraction reveals H-bonding motifs (e.g., N-H···F interactions). Powder XRD compares crystallinity with non-fluorinated amines ( ). Computational Hirshfeld surface analysis quantifies intermolecular interactions.

Methodological Considerations Table

Research Aspect Key Techniques Relevant Evidence
Synthesis OptimizationGC-MS, stoichiometric titration
Structural Characterization¹⁹F NMR, HRMS, FT-IR
Computational ModelingDFT, molecular docking
Polymerization Kinetics¹⁹F NMR kinetics, TGA/DSC
Adsorption StudiesBET analysis, contact angle measurements

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